molecular formula C13H11Cl2N5 B12941440 6-Chloro-7-{[2-(chloromethyl)phenyl]methyl}-7H-purin-2-amine CAS No. 924904-11-0

6-Chloro-7-{[2-(chloromethyl)phenyl]methyl}-7H-purin-2-amine

Cat. No.: B12941440
CAS No.: 924904-11-0
M. Wt: 308.16 g/mol
InChI Key: NBHLXKQOWHOPCE-UHFFFAOYSA-N
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Description

6-Chloro-7-(2-(chloromethyl)benzyl)-7H-purin-2-amine is a synthetic organic compound belonging to the purine class of molecules It is characterized by the presence of a purine ring substituted with a chloromethylbenzyl group and a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-7-(2-(chloromethyl)benzyl)-7H-purin-2-amine typically involves multi-step organic reactions. One common method starts with the chlorination of a purine derivative, followed by the introduction of the chloromethylbenzyl group through nucleophilic substitution reactions. The reaction conditions often involve the use of organic solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the chloromethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the purine ring or the chloromethyl group, potentially yielding amines or alcohols.

    Substitution: The chlorine atoms in the compound make it susceptible to nucleophilic substitution reactions, where the chlorine can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.

Major Products:

    Oxidation: Formation of benzaldehyde derivatives.

    Reduction: Formation of benzylamine derivatives.

    Substitution: Formation of azido or thiol-substituted purine derivatives.

Scientific Research Applications

6-Chloro-7-(2-(chloromethyl)benzyl)-7H-purin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as DNA and proteins.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases like cancer and viral infections.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 6-Chloro-7-(2-(chloromethyl)benzyl)-7H-purin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may act as an inhibitor of certain kinases or polymerases, disrupting cellular processes such as DNA replication or signal transduction pathways.

Comparison with Similar Compounds

    6-Chloropurine: A simpler purine derivative with a single chlorine substitution.

    7-Benzyl-7H-purin-2-amine: A purine derivative with a benzyl group but lacking the chloromethyl substitution.

Uniqueness: 6-Chloro-7-(2-(chloromethyl)benzyl)-7H-purin-2-amine is unique due to the presence of both the chloromethylbenzyl group and the chlorine atom on the purine ring. This combination of substituents imparts distinct chemical properties and biological activities, making it a valuable compound for research and development.

Properties

CAS No.

924904-11-0

Molecular Formula

C13H11Cl2N5

Molecular Weight

308.16 g/mol

IUPAC Name

6-chloro-7-[[2-(chloromethyl)phenyl]methyl]purin-2-amine

InChI

InChI=1S/C13H11Cl2N5/c14-5-8-3-1-2-4-9(8)6-20-7-17-12-10(20)11(15)18-13(16)19-12/h1-4,7H,5-6H2,(H2,16,18,19)

InChI Key

NBHLXKQOWHOPCE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C=NC3=C2C(=NC(=N3)N)Cl)CCl

Origin of Product

United States

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